Solvent blue 97

Descripción

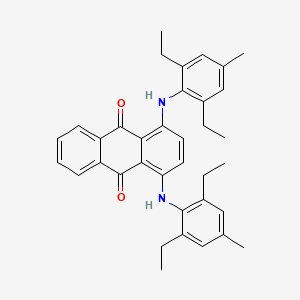

The exact mass of the compound 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- is 530.293328459 g/mol and the complexity rating of the compound is 775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-bis(2,6-diethyl-4-methylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N2O2/c1-7-23-17-21(5)18-24(8-2)33(23)37-29-15-16-30(38-34-25(9-3)19-22(6)20-26(34)10-4)32-31(29)35(39)27-13-11-12-14-28(27)36(32)40/h11-20,37-38H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBABXJRXGSAJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)C)CC)C(=O)C5=CC=CC=C5C3=O)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067710 | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32724-62-2, 61969-44-6 | |

| Record name | 1,4-Bis[(2,6-diethyl-4-methylphenyl)amino]-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32724-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(2,6-diethyl-4-toluidino)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032724622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(2,6-DIETHYL-4-TOLUIDINO)ANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/473B173459 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of Solvent Blue 97

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 97 is a synthetic anthraquinone-based dye, characterized by its brilliant reddish-blue hue.[1] Chemically, it is identified as 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-9,10-anthracenedione.[2] Its molecular structure, featuring an anthraquinone core with bulky substituted amino groups at the 1 and 4 positions, is responsible for its distinct color and stability. Primarily utilized as a solvent dye, it finds extensive applications in the coloring of various polymers and plastics, including polystyrene (PS), ABS, polycarbonate (PC), and PMMA, due to its high heat resistance, good lightfastness, and excellent migration resistance.[3][4] While its primary application is in materials science, an understanding of its photophysical properties is crucial for advanced applications where its interaction with light is a key factor. This guide provides a comprehensive overview of the known photophysical characteristics of this compound, details the experimental protocols for their determination, and serves as a resource for researchers in related fields.

Core Photophysical Properties

The photophysical behavior of a dye is governed by its ability to absorb and emit light, which is intrinsically linked to its electronic structure. For this compound, a derivative of 1,4-diaminoanthraquinone, the electronic transitions are predominantly of the π → π* and intramolecular charge transfer (ICT) type, which are characteristic of donor-acceptor systems. The amino groups act as electron donors, while the anthraquinone core functions as the electron acceptor.

Quantitative Data Summary

Direct and comprehensive quantitative photophysical data for this compound is not extensively available in the public domain. The following tables summarize the available information and provide estimated values based on closely related 1,4-diaminoanthraquinone derivatives.

| Property | Value / Range | Notes |

| Chemical Formula | C₃₆H₃₈N₂O₂ | [2] |

| Molecular Weight | 530.71 g/mol | [2] |

| Appearance | Dark Blue Powder | [5] |

| Hue | Reddish Blue | [5] |

| Melting Point | 200-220 °C | [3][4] |

| Heat Resistance | Up to 300 °C | [4][5] |

| Light Fastness (ISO) | 7-8 | In Polystyrene.[4] |

| Photophysical Parameter | Value / Range | Solvent/Medium | Notes |

| Absorption Maximum (λmax) | Data Not Available | - | Expected to be in the range of 550-650 nm based on the color and data for similar 1,4-bis(arylamino)anthraquinones. The exact wavelength is expected to be solvent-dependent. |

| Molar Extinction Coefficient (ε) | Data Not Available | - | For related 1,4-diaminoanthraquinone polyamides, values have been reported to be very high, in the order of 10⁷ L mol⁻¹ cm⁻¹, indicating strong absorption.[6] The introduction of electron-accepting groups can significantly decrease the extinction coefficient.[7] |

| Emission Maximum (λem) | 415 - 455 nm | Not Specified | One source indicates light emission in this blue-green range upon irradiation.[8] However, given the reddish-blue color and absorption of similar compounds, a larger Stokes shift with emission at longer wavelengths might also be expected. Further experimental verification is required. |

| Stokes Shift | Data Not Available | - | The difference between the absorption and emission maxima. For some anthraquinone derivatives, Stokes shifts as high as ~5000 cm⁻¹ have been observed in polar solvents like ethanol.[7] |

| Fluorescence Quantum Yield (Φf) | Data Not Available | - | Generally, anthraquinone dyes can have varying quantum yields. For some derivatives, the introduction of strong electron-accepting groups can significantly decrease the quantum yield.[7] |

| Fluorescence Lifetime (τf) | Data Not Available | - | - |

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key spectroscopic techniques. The following are detailed methodologies for these experiments.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption maximum (λmax) and the molar extinction coefficient (ε).

-

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable, high-purity solvent (e.g., dichloromethane, in which it is highly soluble[5]). A series of dilutions are then prepared from the stock solution.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Measurement: The absorption spectra of the prepared solutions are recorded over a relevant wavelength range (e.g., 300-800 nm) in a 1 cm path length quartz cuvette. A cuvette containing the pure solvent is used as a reference.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar extinction coefficient (ε) is calculated at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length. A plot of absorbance versus concentration should yield a straight line, the slope of which is ε.

-

Steady-State Fluorescence Spectroscopy

-

Objective: To determine the emission maximum (λem) and to observe the solvatochromic effects.

-

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in a range of solvents with varying polarity. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement: The sample is excited at its absorption maximum (λmax). The emission spectrum is recorded by scanning the emission monochromator.

-

Data Analysis: The wavelength of maximum fluorescence intensity (λem) is determined. The Stokes shift is calculated as the difference between the absorption and emission maxima.

-

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

-

Objective: To measure the efficiency of the fluorescence process.

-

Methodology:

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., Rhodamine 6G or Cresyl Violet).

-

Sample Preparation: Prepare a series of solutions of both the sample (this compound) and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Measurement: Record the absorption and fluorescence emission spectra for all solutions. The integrated fluorescence intensity is determined by calculating the area under the emission curve.

-

Data Analysis: The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts s and r refer to the sample and the reference, respectively. A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should be linear, and the ratio of the slopes can be used in the calculation.

-

Fluorescence Lifetime (τf) Measurement

-

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

-

Methodology:

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common technique. This requires a pulsed light source (e.g., a picosecond laser or a light-emitting diode) and a sensitive, high-speed detector.

-

Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τf).

-

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound – Ranbar Blue RR Migration Resistant Dye [ranbarr.com]

- 4. China this compound / CAS 32724-62-2 factory and manufacturers | Precise Color [precisechem.com]

- 5. colorantsgroup.com [colorantsgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound | 32724-62-2 | FS40704 | Biosynth [biosynth.com]

In-Depth Technical Guide: Synthesis and Characterization of Solvent Blue 97

Introduction

Solvent Blue 97, also known by its Colour Index name C.I. 615290, is a synthetic anthraquinone dye.[1] It is recognized for its brilliant reddish-blue hue and is widely utilized in the coloring of various plastics and synthetic fibers due to its high heat stability, good lightfastness, and excellent migration resistance.[2][3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, aimed at researchers, scientists, and professionals in drug development and materials science.

Synthesis of this compound

The primary manufacturing method for this compound involves the condensation reaction of 1,4-dihydroxyanthracene-9,10-dione (Quinizarin) with two molar equivalents of 2,6-diethyl-4-methylbenzenamine.[1][5] A more refined process utilizes a boric ester as a catalyst to improve reaction time and yield.[6][7]

Experimental Protocol for Synthesis

The following protocol is a detailed method for the laboratory-scale synthesis of this compound.[6]

Reactants:

-

Quinizarin (1,4-dihydroxyanthraquinone)

-

Dihydroquinizarin

-

Trimethyl borate

-

90% Lactic acid

-

2,6-diethyl-4-methylaniline

-

Potassium hydroxide

-

Methanol

Procedure:

-

Under a nitrogen atmosphere, a mixture of 20.35 g of quinacridone, 20.38 g of dihydroquinacridone, 10.8 g of trimethyl borate, and 8.71 g of 90% lactic acid is introduced into 159.7 g of 2,6-diethyl-4-methylaniline.[6]

-

The mixture is heated to 115°C for 1 hour, during which methanol is distilled off.[6]

-

The temperature is then raised to 145°C and the mixture is stirred for 8 hours, with water being distilled off during this period. The reaction progress is monitored by thin-layer chromatography.[6]

-

After the reaction is complete, the mixture is cooled to 80°C, and 20.6 g of potassium hydroxide powder is added.[6]

-

Air is passed through the mixture at 80°C for 4 hours.[6]

-

Over a period of 2 hours at 70°C, 290 ml of methanol is added dropwise, followed by stirring at a gentle boil for 1 hour.[6]

-

Finally, the suspension is cooled to room temperature, filtered, and the collected solid is washed with 200 ml of cold methanol, followed by 1 L of hot water (80°C) in batches.[6]

-

The resulting product is a blue crystalline powder of this compound.[6]

Characterization of this compound

The characterization of the synthesized this compound is crucial to confirm its identity and purity. This involves determining its physicochemical properties and analyzing its spectroscopic data.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₃₆H₃₈N₂O₂ | [1][2][8] |

| Molecular Weight | 530.70 g/mol | [1][8][9] |

| CAS Number | 32724-62-2 | [2][3][8] |

| Appearance | Blue crystalline powder | [6] |

| Melting Point | 200-220 °C | [2][10] |

| Boiling Point | 641.1 ± 55.0 °C (Predicted) | [3] |

| Density | 1.45 g/cm³ | [2] |

| Water Solubility | < 1% (20 µg/L at 20°C) | [3][8] |

| Light Fastness (in PS) | 7-8 (on a scale of 1-8) | [2] |

| Heat Resistance (in PS) | Up to 300°C | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of this compound.

| Spectroscopic Technique | Data Summary | References |

| Mass Spectrometry (MS) | A GC-MS spectrum is available, confirming a molecular weight of 530.712 g/mol . | [11][12] |

| ¹H NMR Spectroscopy | Predicted ¹H NMR data is available, but experimental spectra were not found in the searched literature. | [13] |

| ¹³C NMR Spectroscopy | Predicted ¹³C NMR data is available, but experimental spectra were not found in the searched literature. | [13] |

| UV-Vis Spectroscopy | When irradiated, it emits light at wavelengths ranging from 415 to 455 nm, which is blue-green in color. | [8] |

Experimental Protocols for Characterization

Standard analytical techniques are employed for the characterization of this compound.

-

Melting Point Determination: A calibrated melting point apparatus is used. A small amount of the dried crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

-

Solubility Testing: A known amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol, acetone) at a controlled temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is determined.

-

UV-Visible Spectroscopy: A solution of this compound in a suitable solvent (e.g., ethanol) is prepared. The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Mass Spectrometry (MS): The sample is introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of the compound.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is irradiated with radio waves, and the absorption of energy by the atomic nuclei is detected. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China this compound / CAS 32724-62-2 factory and manufacturers | Precise Color [precisechem.com]

- 3. This compound | 32724-62-2 [chemicalbook.com]

- 4. This compound – Ranbar Blue RR Migration Resistant Dye [ranbarr.com]

- 5. CN101063002A - Anthraquinone type solvent dye and preparation and application thereof - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. US20080139830A1 - Preparation of substituted aminoanthraquinones - Google Patents [patents.google.com]

- 8. This compound | 32724-62-2 | FS40704 | Biosynth [biosynth.com]

- 9. scbt.com [scbt.com]

- 10. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Page loading... [guidechem.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Solvent Blue 97 (CAS 32724-62-2): Properties, Analysis, and Broader Context in Anthraquinone Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Solvent Blue 97, an anthraquinone-based dye. While primarily utilized in industrial applications for its vibrant blue coloration, the core anthraquinone structure is a recurring motif in compounds of significant interest in biomedical research and drug development. This document details the physicochemical properties of this compound, provides standardized experimental protocols for its analysis, and explores the broader context of anthraquinone derivatives in relevant signaling pathways, offering a valuable resource for researchers investigating this class of compounds.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the tables below for clear comparison and reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 32724-62-2 | [1] |

| Molecular Formula | C₃₆H₃₈N₂O₂ | [][3] |

| Molecular Weight | 530.71 g/mol | [4] |

| Appearance | Dark Blue Powder | [5] |

| Melting Point | 250 °C | [5] |

| Boiling Point | 641.1±55.0 °C (Predicted) | [] |

| Density | 1.166±0.06 g/cm³ | [] |

| Solubility in Water | Insoluble | [5] |

| Purity | ≥95% | [] |

Table 2: Solubility in Organic Solvents

| Solvent | Solubility |

| Acetone | Data Unavailable |

| Ethanol | Data Unavailable |

| Methanol | Data Unavailable |

| Toluene | Data Unavailable |

| Xylene | Data Unavailable |

Note: While qualitative statements confirm solubility in various organic solvents, specific quantitative data is not consistently available in the reviewed literature.

Table 3: Toxicological Data

| Test | Result | Species | Reference(s) |

| Acute Oral Toxicity (LD50) | 8200 mg/kg | Rat | [1] |

| Fish Toxicity (LC50) | 1100 mg/L | Fish | [1] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on established methods for the characterization of anthraquinone derivatives.

Protocol 1: UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity of this compound.

Materials:

-

This compound

-

Spectrophotometric grade solvent (e.g., Toluene, Chloroform)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero the instrument.

-

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small amount of the standard solution before filling it. Record the absorbance spectrum for each standard solution.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Using the absorbance value at λmax and the corresponding concentrations, create a calibration curve (Absorbance vs. Concentration). The molar absorptivity (ε) can be calculated from the slope of this curve according to the Beer-Lambert law (A = εbc).[6][7]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Materials:

-

This compound (high purity)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into an NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).[8][9]

Potential Biological Relevance and Signaling Pathways

While this compound is primarily an industrial dye with limited publicly available biological data, its core anthraquinone structure is a key pharmacophore in many biologically active compounds, including several anticancer agents.[10][11] Research on various anthraquinone derivatives has shown that they can exert cytotoxic effects on cancer cells through multiple mechanisms, including the induction of apoptosis.

One such mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[12]

Caption: Potential ROS/JNK signaling pathway activated by some anthraquinone derivatives.

Experimental and Analytical Workflow

For researchers interested in exploring the potential biological activities of this compound or similar anthraquinone dyes, a general experimental workflow is proposed below.

References

- 1. epsilonpigments.com [epsilonpigments.com]

- 3. 1,4-Bis(2,6-diethyl-4-toluidino)anthraquinone | C36H38N2O2 | CID 122937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Anthraquinone Dyes in Polymer Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of anthraquinone dyes in polymer science. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in this interdisciplinary field. The guide covers the core principles of anthraquinone dye chemistry, their incorporation into polymeric materials, and their diverse applications, ranging from traditional coloration to advanced functional materials and biomedical uses.

Introduction to Anthraquinone Dyes

Anthraquinone dyes are a significant class of colorants characterized by the anthraquinone core, a tricyclic aromatic ketone.[1] While anthraquinone itself is colorless, the introduction of electron-donating or electron-withdrawing substituents at various positions on the aromatic rings gives rise to a wide spectrum of brilliant and stable colors, particularly in the red, blue, and green regions.[2] These dyes are renowned for their excellent lightfastness and thermal stability, making them highly desirable for applications where durability is crucial.[3]

The versatility of anthraquinone chemistry allows for the synthesis of a vast array of derivatives with tailored properties. By modifying the substituent groups, researchers can fine-tune the dye's color, solubility, and reactivity, enabling its use in various forms, including disperse, vat, acid, and reactive dyes.[4] In polymer science, this adaptability allows for the incorporation of anthraquinone dyes into polymer matrices through both non-covalent and covalent interactions, leading to the development of a wide range of functional and colored polymeric materials.[3]

Synthesis of Anthraquinone-Based Polymeric Materials

The integration of anthraquinone dyes into polymers can be achieved through two primary strategies: the physical doping of polymers with dye molecules and the covalent incorporation of polymerizable anthraquinone dyes into the polymer backbone or as side chains. Covalent attachment is often preferred as it prevents dye leaching, leading to materials with superior stability and durability.[3]

Synthesis of Polymerizable Anthraquinone Dyes

A key approach to creating covalently linked dye-polymer systems is the synthesis of anthraquinone monomers bearing polymerizable functional groups, such as methacrylate or vinyl groups. These monomers can then be copolymerized with other monomers to create colored polymers.

Diagram of the Synthesis of a Polymerizable Blue Anthraquinone Dye:

Caption: Synthesis of a blue polymerizable anthraquinone dye.

Synthesis of Anthraquinone-Based Porous Organic Polymers (POPs)

Anthraquinone units can be incorporated into the backbone of porous organic polymers (POPs), creating materials with high surface areas and excellent electrochemical properties. These materials are of particular interest for applications in energy storage and catalysis. Common synthetic routes include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.[5]

Diagram of the Synthesis of an Anthraquinone-Based Conjugated Microporous Polymer (CMP) via Sonogashira Coupling:

Caption: Sonogashira coupling for an anthraquinone-based CMP.

Properties and Characterization

The properties of anthraquinone-containing polymers are a function of both the dye and the polymer matrix. Key characteristics include their photophysical, thermal, electrochemical, and mechanical properties.

Photophysical Properties

Anthraquinone dyes exhibit strong absorption in the visible region, leading to their vibrant colors. The position of the absorption maximum (λmax) is highly dependent on the nature and position of the substituents on the anthraquinone core. Electron-donating groups generally cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift.[6] Some anthraquinone derivatives also exhibit fluorescence, making them suitable for applications in sensors and bioimaging.

Table 1: Photophysical Properties of Selected Anthraquinone Dyes

| Dye Structure | Polymer Matrix | Absorption Max (nm) | Emission Max (nm) | Reference |

| 1,5,6-trihydroxy-anthraquinone | Methanol | 447 | - | [7] |

| 1,6-dihydroxy-anthraquinone | Methanol | 411 | - | [7] |

| 1-((2-hydroxy-1,1-dimethylethyl)amino)anthraquinone | - | 506 | - | [8] |

| 1,4-bis((2-hydroxy-1,1-dimethylethyl)amino)anthraquinone | - | 574, 618 | - | [8] |

Electrochemical Properties

Anthraquinone-based polymers, particularly POPs, have demonstrated significant potential as electrode materials in energy storage devices such as lithium-ion batteries and supercapacitors.[9] The quinone moieties in the anthraquinone structure can undergo reversible redox reactions, enabling charge storage. The porous nature of these polymers facilitates ion transport, leading to high specific capacitance and excellent cycling stability.

Table 2: Electrochemical Performance of Anthraquinone-Based Polymers in Supercapacitors

| Polymer | Electrolyte | Specific Capacitance (F/g) | Cycle Stability | Reference |

| Poly(anthraquinonyl sulfide)/Graphene | 1 M H2SO4 | 349 at 0.5 A/g | >98% after 500 cycles | [10] |

| Anthraquinone-based POP | 1 M H2SO4 | 576 at 1 A/g | 80-85% after 6000 cycles | [11] |

| Anthraquinone-Graphene Oxide/Polypyrrole | 1 M H2SO4 | 389 at 10 mV/s | Good | [12] |

Colorfastness Properties

For textile and coating applications, the fastness properties of the dyes are paramount. Covalently bonding anthraquinone dyes to polymer fibers generally results in excellent wash, rub, and light fastness.

Table 3: Colorfastness of Anthraquinone Dyes on Polyamide Fabric

| Fastness Test | Rating (Low Mw Dye) | Rating (High Mw Dye) | Reference |

| Washing (Color Change) | 4-5 | 4-5 | [13] |

| Washing (Staining) | 4 | 4 | [13] |

| Water (Color Change) | 4-5 | 4-5 | [13] |

| Water (Staining) | 4 | 4-5 | [13] |

| Perspiration (Acidic - Staining) | 4 | 4-5 | [13] |

| Perspiration (Alkaline - Staining) | 4 | 4-5 | [13] |

| Rubbing (Dry) | 5 | 5 | [13] |

| Rubbing (Wet) | 4-5 | 4-5 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of anthraquinone-based polymeric materials.

Synthesis of a Polymerizable Anthraquinone Dye

Protocol: Synthesis of 1,4-bis(4-((2-methacryloxyethyl)oxy)phenylamino)anthraquinone

This protocol is adapted from the synthesis of similar polymerizable anthraquinone dyes.[8]

Materials:

-

1,4-dichloroanthraquinone

-

4-aminophenol

-

2-bromoethanol

-

Methacryloyl chloride

-

Potassium carbonate (K2CO3)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Synthesis of 1,4-bis(4-hydroxyphenylamino)anthraquinone:

-

In a round-bottom flask, dissolve 1,4-dichloroanthraquinone and a slight excess of 4-aminophenol in DMF.

-

Add K2CO3 as a base.

-

Heat the reaction mixture at 120-140 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and precipitate the product by adding water.

-

Filter, wash with water, and dry the crude product. Purify by column chromatography if necessary.

-

-

Synthesis of 1,4-bis(4-((2-hydroxyethyl)oxy)phenylamino)anthraquinone:

-

Dissolve the product from the previous step in DMF.

-

Add an excess of 2-bromoethanol and K2CO3.

-

Heat the mixture at 80-100 °C for several hours, monitoring by TLC.

-

Work up the reaction as described in step 1.

-

-

Synthesis of 1,4-bis(4-((2-methacryloxyethyl)oxy)phenylamino)anthraquinone:

-

Dissolve the di-hydroxy intermediate in anhydrous DCM in an ice bath.

-

Add TEA as a base.

-

Slowly add a slight excess of methacryloyl chloride dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

-

Fabrication and Characterization of Dye-Doped Polymer Films

Protocol: Preparation and Optical Characterization of Anthraquinone Dye-Doped PMMA Films

This protocol provides a general procedure for preparing dye-doped polymer films for optical studies.

Materials:

-

Anthraquinone dye

-

Poly(methyl methacrylate) (PMMA)

-

Chloroform

-

Glass substrates

-

Spin coater

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Preparation of Doped Polymer Solution:

-

Prepare stock solutions of the anthraquinone dye and PMMA in chloroform at desired concentrations.

-

Mix the dye and polymer solutions in various ratios to achieve different dye doping concentrations (e.g., 1%, 2%, 5% wt/wt of dye to polymer).

-

Stir the mixtures thoroughly to ensure homogeneity.

-

-

Film Fabrication by Spin Coating:

-

Clean the glass substrates meticulously using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

-

Place a substrate on the spin coater chuck.

-

Dispense a small amount of the doped polymer solution onto the center of the substrate.

-

Spin coat at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform film of desired thickness.

-

Dry the films in an oven at a temperature below the glass transition temperature of PMMA to remove residual solvent.

-

-

Optical Characterization:

-

Measure the absorption spectra of the films using a UV-Vis spectrophotometer to determine the absorption maxima and absorbance.

-

Measure the fluorescence emission spectra using a fluorometer, exciting at a wavelength close to the absorption maximum.

-

Characterize other optical properties such as refractive index and film thickness using techniques like ellipsometry if required.

-

Diagram of Experimental Workflow for Dye-Doped Polymer Film Characterization:

Caption: Workflow for dye-doped polymer film characterization.

Applications in Drug Development and Biomedical Science

Anthraquinone derivatives have long been recognized for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The incorporation of these molecules into polymer-based drug delivery systems offers a promising strategy to enhance their therapeutic efficacy and reduce side effects.

Signaling Pathways in Cancer Therapy

Many anthraquinone-based anticancer drugs, such as doxorubicin, exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II. More recent research has elucidated their role in modulating various cellular signaling pathways. For instance, some novel anthraquinone derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway.

Diagram of the ROS/JNK Signaling Pathway Induced by Anthraquinone Derivatives:

Caption: ROS/JNK pathway induced by anthraquinone derivatives.

Conclusion

Anthraquinone dyes represent a remarkably versatile class of compounds for the development of advanced polymeric materials. Their inherent stability, brilliant colors, and tunable properties make them suitable for a wide range of applications, from high-performance textiles to cutting-edge technologies in electronics, energy storage, and medicine. The ability to covalently incorporate these dyes into polymer structures opens up exciting possibilities for creating durable and functional materials with tailored characteristics. As research in this area continues to evolve, the synergy between anthraquinone chemistry and polymer science is expected to lead to the development of novel materials with unprecedented performance and functionalities, addressing key challenges in various scientific and technological domains.

References

- 1. researchgate.net [researchgate.net]

- 2. ikm.org.my [ikm.org.my]

- 3. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Artificial Synthesis of Conjugated Microporous Polymers via Sonogashira-Hagihara Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Dye-Doped Polymer Films for Non-linear Optical Applications | Academic Journals and Conferences [science2016.lp.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Photochemistry of Anthraquinone Dyes in Solution and in Polymer Masses | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Investigation of Phenol Red Dye Doped Polymer Films [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Influence of Solvent Environments on the Fluorescence Spectra of Anthraquinone Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solvatochromic effects on the fluorescence spectra of anthraquinone dyes, with a specific focus on compounds structurally similar to Solvent Blue 97. Due to the limited availability of comprehensive public data on this compound, this document utilizes data from a closely related and structurally significant analogue, 1,5-diaminoanthraquinone (DAAQ), to illustrate the principles of solvent-dependent fluorescence behavior. The insights derived from DAAQ are highly relevant for understanding and predicting the performance of this compound and other similar anthraquinone derivatives in various chemical environments.

Introduction to Solvatochromism and Anthraquinone Dyes

Solvatochromism is the phenomenon where the color of a chemical substance changes depending on the polarity of the solvent in which it is dissolved.[1] This change is observable in the absorption and emission spectra of the compound. For fluorescent molecules like anthraquinone dyes, the solvent can significantly influence the energy difference between the electronic ground state (S₀) and the first excited singlet state (S₁), leading to shifts in the fluorescence emission wavelength.[2]

Anthraquinone dyes are a class of chromophores known for their robust chemical and photophysical properties. Derivatives of 1,4-diaminoanthraquinone, such as this compound, and 1,5-diaminoanthraquinone exhibit interesting photophysical properties, including solvent-dependent fluorescence, making them valuable for applications in materials science, sensing, and biological imaging.[3][4] The fluorescence of these dyes often arises from an intramolecular charge transfer (ICT) character, which is highly sensitive to the surrounding solvent environment.[5]

Spectroscopic Data in Various Solvents

The following table summarizes the photophysical properties of 1,5-diaminoanthraquinone (DAAQ) in a range of organic solvents with varying polarities. This data serves as a representative example of the solvatochromic behavior expected from amino-substituted anthraquinone dyes like this compound. The key parameters presented are the absorption maximum (λ_abs), the fluorescence emission maximum (λ_em), and the Stokes shift, which is the difference in wavelength between the absorption and emission maxima and is indicative of the extent of solvent relaxation around the excited-state dipole.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 1.4266 | 480 | 525 | 1883 |

| Dioxane | 2.21 | 1.4224 | 490 | 545 | 2007 |

| Chloroform | 4.81 | 1.4459 | 500 | 565 | 2241 |

| Ethyl Acetate | 6.02 | 1.3727 | 495 | 560 | 2448 |

| Dichloromethane | 8.93 | 1.4242 | 500 | 570 | 2449 |

| 1-Butanol | 17.51 | 1.3993 | 495 | 580 | 3088 |

| 2-Propanol | 20.18 | 1.3772 | 495 | 580 | 3088 |

| Ethanol | 24.55 | 1.3614 | 495 | 585 | 3244 |

| Methanol | 32.70 | 1.3284 | 490 | 585 | 3426 |

| Acetonitrile | 37.50 | 1.3441 | 490 | 580 | 3269 |

| Dimethyl Sulfoxide | 46.68 | 1.4793 | 500 | 590 | 3051 |

| Water | 80.10 | 1.3330 | 490 | 610 | 3942 |

Data adapted from a study on 1,5-diaminoanthraquinone (DAAQ) and serves as a proxy for the behavior of similar amino-substituted anthraquinones.[6]

Experimental Protocols

The following outlines a generalized experimental methodology for the measurement of absorption and fluorescence spectra of a dye like this compound in different solvents.

Materials and Sample Preparation

-

Dye: High-purity this compound or a suitable analogue.

-

Solvents: Spectroscopic grade solvents with a range of polarities. It is crucial to use solvents of the highest purity to avoid interference from fluorescent impurities.[7]

-

Stock Solution: A concentrated stock solution of the dye is prepared in a suitable solvent (e.g., acetone or dichloromethane).

-

Working Solutions: The stock solution is diluted with the various test solvents to prepare working solutions with a low absorbance, typically below 0.1 at the excitation wavelength in a 1 cm path length cuvette, to minimize inner filter effects.[8]

Spectroscopic Measurements

-

Absorption Spectroscopy:

-

A UV-Vis spectrophotometer is used to record the absorption spectra of the dye in each solvent.

-

The corresponding pure solvent is used as a blank for baseline correction.

-

The wavelength of maximum absorption (λ_abs) is determined for each solution.

-

-

Fluorescence Spectroscopy:

-

A spectrofluorometer is used to measure the fluorescence emission spectra.

-

The excitation wavelength is set at or near the absorption maximum (λ_abs) for each solvent.

-

The emission is scanned over a wavelength range appropriate to capture the entire fluorescence band.

-

Slit widths for excitation and emission are optimized to achieve a good signal-to-noise ratio while avoiding saturation of the detector.[9]

-

The wavelength of maximum fluorescence emission (λ_em) is determined.

-

Diagrams and Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Jablonski Diagram for Fluorescence

References

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Photophysical Study of 1,5 – Diaminoanthraquinone in Different Solvents and at Various pH | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. chem.uci.edu [chem.uci.edu]

- 9. ikm.org.my [ikm.org.my]

An In-depth Technical Guide to the Solubility of Solvent Blue 97 in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of Solvent Blue 97 in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this anthraquinone-based dye.

Introduction to this compound

This compound (C.I. 615290) is a greenish-blue anthraquinone dye known for its high thermal stability, good light fastness, and excellent migration resistance.[1] Its chemical formula is C₃₆H₃₈N₂O₂ and it is registered under CAS number 61969-44-6.[1] While it is insoluble in water, it exhibits good solubility and miscibility in a range of organic solvents and synthetic resins.[1][2][3] This property makes it highly suitable for coloring various plastics and fibers, including PS, PET, PA, PC, and ABS.[4][5]

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The data presented below has been compiled from various technical data sheets. It is important to note that variations in reported values can occur due to differences in experimental conditions, solvent purity, and the specific form of the dye used.

| Organic Solvent | Solubility (g/L) - Source A | Solubility (g/L) - Source B | Temperature (°C) |

| Dichloromethane | 240.0[4] | 150[6] | 20[4] |

| Methylbenzene (Toluene) | 125.0[4] | Not Reported | 20[4] |

| Butyl Acetate | 10.0[4] | 20[6] | 20[4] |

| Acetone | 3.0[4] | 15[6] | 20[4] |

| Ethyl Alcohol | 0.2[4] | 5[6] | 20[4] |

Note: The data is provided as a guideline. Discrepancies between sources highlight the importance of empirical testing for specific applications.

Experimental Protocols for Solubility Determination

A widely accepted and robust method for determining the equilibrium solubility of a compound like this compound is the Shake-Flask Method .[7] This protocol is a foundational technique in chemical and pharmaceutical research.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected organic solvent (analytical grade)

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound powder to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[7]

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is established between the dissolved and undissolved dye.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the controlled temperature to let the excess solid settle.

-

To ensure complete separation of the solid phase, centrifuge the vial at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

To avoid aspirating any solid particles, it is recommended to pass the supernatant through a syringe filter compatible with the organic solvent.

-

Accurately dilute the saturated solution with the same organic solvent to a concentration that falls within the linear range of the spectrophotometer's calibration curve.

-

-

Quantification:

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for this compound in that specific solvent.

-

Calculate the concentration of the dye in the diluted sample using a previously established calibration curve (absorbance vs. concentration).

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: A flowchart of the shake-flask experimental protocol.

References

- 1. This compound – Ranbar Blue RR Migration Resistant Dye [ranbarr.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound,CAS 32724-62-2 [xcwydyes.com]

- 4. China this compound / CAS 32724-62-2 factory and manufacturers | Precise Color [precisechem.com]

- 5. This compound CAS#: 32724-62-2 [m.chemicalbook.com]

- 6. colorantsgroup.com [colorantsgroup.com]

- 7. benchchem.com [benchchem.com]

Navigating High-Temperature Applications: A Technical Guide to the Thermal Stability of Solvent Blue 97

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability of C.I. Solvent Blue 97, an anthraquinone-based dye renowned for its application in high-temperature processes. This document provides a comprehensive overview of its thermal properties, methodologies for its evaluation, and a discussion of its degradation pathways, serving as a vital resource for professionals in materials science and engineering.

Introduction to this compound

C.I. This compound is a synthetic organic dye belonging to the anthraquinone class, characterized by its vibrant blue hue and excellent solubility in many organic solvents.[1] Its robust molecular structure, 1,4-bis(2,6-diethyl-4-methylanilino)anthraquinone, is the foundation of its exceptional stability, making it a preferred colorant for engineering plastics that undergo high-temperature processing.[2][3] These applications include, but are not limited to, polystyrene (PS), polycarbonate (PC), polymethyl methacrylate (PMMA), and acrylonitrile butadiene styrene (ABS).[1]

The inherent stability of the anthraquinone core, coupled with the sterically hindered amino substituents, contributes to the dye's high resistance to thermal degradation, a critical attribute for maintaining color integrity and performance in demanding manufacturing environments.

Thermal Properties of this compound

While specific, publicly available thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for pure this compound is limited, its thermal performance has been widely cited in technical literature and manufacturer specifications. The dye is noted for its high heat resistance, withstanding temperatures up to 300°C in polystyrene.[4] Its use in high-temperature polymerization processes, reaching up to 260°C, further attests to its substantial thermal stability.

Below is a summary of the known thermal and related properties of this compound, compiled from various sources.

| Property | Value | Source(s) |

| Chemical Name | 1,4-bis(2,6-diethyl-4-methylanilino)anthraquinone | [2] |

| C.I. Name | This compound | [2] |

| CAS Number | 32724-62-2 | [2] |

| Molecular Formula | C₃₆H₃₈N₂O₂ | [2] |

| Molecular Weight | 530.71 g/mol | [2] |

| Heat Resistance in PS | Up to 300°C | [4] |

| Melting Point | Not consistently reported | |

| Decomposition Temp. | Above 300°C (in polymer matrices) | [4] |

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of this compound or similar colorants, standardized thermal analysis techniques are employed. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are crucial for determining the thermal properties of such materials.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its weight loss as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the TGA furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is typically defined as the temperature at which a 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any phase transitions or decomposition events of this compound by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks typically represent melting or other phase transitions, while exothermic peaks may indicate decomposition.

Visualizing Experimental and Degradation Pathways

To better illustrate the processes involved in the analysis and potential degradation of this compound, the following diagrams are provided.

References

Lightfastness and Degradation Pathways of Solvent Blue 97: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 97, with the Colour Index name C.I. This compound and CAS numbers 61969-44-6 and 32724-62-2, is a brilliant reddish-blue anthraquinone dye.[1][2] Its molecular formula is C₃₆H₃₈N₂O₂ and it has a molecular weight of 530.70 g/mol .[2][3] This solvent dye is widely utilized in the coloring of various plastics and fibers, including polystyrene (PS), polyethylene terephthalate (PET), and polyamide (PA), owing to its high heat resistance and good lightfastness.[4][5] Understanding the photostability and degradation mechanisms of this compound is critical for predicting its long-term performance, ensuring product quality, and assessing its environmental fate. This technical guide provides a comprehensive overview of the lightfastness properties and potential degradation pathways of this compound, along with detailed experimental methodologies for their evaluation.

Chemical Structure

This compound is a 1,4-diaminoanthraquinone derivative, specifically 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthracene-9,10-dione.[3] The core structure consists of an anthraquinone scaffold with two substituted aniline groups at the 1 and 4 positions.

Figure 1: Chemical Structure of this compound

Lightfastness Properties

The lightfastness of a dye refers to its resistance to fading or changing color upon exposure to light. This compound is generally characterized by good to excellent lightfastness, making it suitable for applications where color stability is crucial.

Quantitative Lightfastness Data

The lightfastness of this compound is typically evaluated using the Blue Wool Scale, as per the ISO 105-B02 standard.[6][7] The scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness).

| Property | Test Method | Rating | Reference(s) |

| Lightfastness | ISO | 7 | [2] |

| Lightfastness (in PS) | - | 7-8 | [1] |

Table 1: Lightfastness Ratings of this compound

Experimental Protocol for Lightfastness Testing (ISO 105-B02)

The determination of the lightfastness of this compound in a substrate like plastic is conducted following the guidelines of ISO 105-B02, which involves the use of a xenon arc fading lamp to simulate natural daylight.[6][8][9][10]

Objective: To assess the resistance of a colored plastic sample containing this compound to the action of an artificial light source that mimics natural daylight.

Apparatus:

-

Xenon arc lamp apparatus conforming to ISO 105-B02 specifications.[6][8]

-

Blue Wool Standard References (Scale 1-8).[8]

-

Grey Scale for assessing color change (ISO 105-A02).

-

Specimen holders.

-

Spectrophotometer or colorimeter for instrumental color assessment.

Procedure:

-

Sample Preparation: A plastic specimen colored with a known concentration of this compound is prepared according to standard molding or extrusion procedures. A portion of the specimen is covered to serve as an unexposed reference.

-

Mounting: The test specimen and a set of Blue Wool Standards are mounted on holders and placed in the xenon arc apparatus.

-

Exposure: The specimens and standards are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity, as specified in ISO 105-B02.[6][8]

-

Assessment: The test is continued until a prescribed level of fading is observed on one of the Blue Wool Standards. The color change of the this compound specimen is then assessed by comparing the exposed and unexposed portions.

-

Rating: The lightfastness rating is assigned by identifying which Blue Wool Standard shows a similar degree of color change to the test specimen. The rating is expressed as a number from the Blue Wool Scale.[8]

Workflow for Lightfastness Testing:

Caption: Workflow for determining the lightfastness of this compound in plastics.

Degradation Pathways

The degradation of anthraquinone dyes like this compound upon exposure to light and other environmental factors is a complex process. While specific degradation studies on this compound are not extensively published, the degradation pathways can be inferred from the known reactivity of the anthraquinone core and N-aryl substituted aminoanthraquinone dyes.[11][12]

The primary degradation mechanism for many anthraquinone dyes involves the photo-oxidation of the chromophore.[11] This can lead to the cleavage of the anthraquinone ring system and the breakdown of the molecule into smaller, often colorless, fragments. For N-aryl substituted aminoanthraquinone dyes, the degradation can also be initiated at the C-N bond between the anthraquinone core and the substituted phenyl ring.

A plausible degradation pathway for this compound likely involves the following steps:

-

Photo-excitation: The dye molecule absorbs photons of light, leading to an excited electronic state.

-

Radical Formation: In the presence of oxygen, the excited dye molecule can generate reactive oxygen species (ROS) such as singlet oxygen or hydroxyl radicals. These radicals can then attack the dye molecule.

-

Attack on the Anthraquinone Core: The ROS can attack the electron-rich aromatic rings of the anthraquinone core, leading to hydroxylation and subsequent ring-opening.

-

Cleavage of the C-N Bond: The bond between the nitrogen atom of the amino group and the anthraquinone ring can be cleaved, leading to the formation of 1,4-diaminoanthraquinone and derivatives of 2,6-diethyl-4-methylaniline.

-

Further Degradation: The initial degradation products can undergo further oxidation and fragmentation, ultimately leading to smaller organic molecules and, in some cases, complete mineralization to CO₂, H₂O, and mineral acids.

Proposed Degradation Pathway of this compound:

Caption: Proposed photodegradation pathway of this compound.

Experimental Protocols for Degradation Analysis

To identify and quantify the degradation products of this compound, a combination of chromatographic and spectroscopic techniques is typically employed.

Sample Preparation and Degradation

-

Solution Studies: A solution of this compound in a suitable organic solvent (e.g., dichloromethane, acetone) is prepared. The solution is then exposed to a light source, such as a xenon arc lamp or a UV lamp, for a defined period. Samples are withdrawn at different time intervals for analysis.

-

Solid-Phase Studies (in Plastic): A plastic film or plaque containing this compound is prepared. The solid sample is then subjected to accelerated weathering in a chamber with controlled light, temperature, and humidity. The degradation products can be extracted from the plastic matrix using a suitable solvent for subsequent analysis.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC) with UV-Vis and Mass Spectrometry (MS) Detection:

-

Principle: HPLC is used to separate the parent dye from its degradation products based on their polarity. A UV-Vis detector can monitor the disappearance of the dye's characteristic absorption peaks and the appearance of new peaks from the degradation products. An MS detector provides molecular weight and structural information for the identification of the separated compounds.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or ammonium acetate.

-

Detection: Diode Array Detector (DAD) or UV-Vis detector set at the absorption maximum of this compound and other relevant wavelengths. Mass spectrometer (e.g., ESI-MS/MS) for identification.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC-MS is suitable for the analysis of volatile and semi-volatile degradation products. The sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The MS detector then fragments the molecules and provides a mass spectrum for identification.

-

Typical Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection.

-

Temperature Program: A programmed temperature ramp to elute compounds with a wide range of boiling points.

-

Detection: Mass spectrometer operating in electron ionization (EI) mode.

-

Workflow for Degradation Product Analysis:

Caption: Experimental workflow for the analysis of this compound degradation products.

Conclusion

This compound exhibits good lightfastness, a critical property for its applications in plastics and fibers. Its degradation, primarily initiated by photo-oxidation, likely proceeds through the cleavage of the anthraquinone core and C-N bonds, leading to a variety of smaller molecules. A thorough understanding of these degradation pathways and the application of robust analytical methodologies are essential for ensuring the long-term stability and environmental safety of products colored with this dye. The experimental protocols outlined in this guide provide a framework for researchers and scientists to systematically evaluate the performance of this compound and other similar colorants.

References

- 1. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [de.chinacolordyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | 32724-62-2 | FS40704 | Biosynth [biosynth.com]

- 4. China this compound / CAS 32724-62-2 factory and manufacturers | Precise Color [precisechem.com]

- 5. This compound,CAS 32724-62-2 [xcwydyes.com]

- 6. ISO 105-B02 | Q-Lab [q-lab.com]

- 7. Light and Weather Fastness | Assessing Lightfastness [prismacolour.com]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 9. lonroy.com [lonroy.com]

- 10. wewontech.com [wewontech.com]

- 11. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bacterial degradation of anthraquinone dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Chromophore of C.I. 615290: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Spectroscopic Properties, and Potential Biological Significance of a Key Anthraquinone Dye

Introduction

C.I. 615290, also known as Solvent Blue 97, is a synthetic dye belonging to the anthraquinone class of compounds. Its vibrant blue color and stability have led to its use in various industrial applications. For researchers, scientists, and drug development professionals, the core structure of C.I. 615290, a 1,4-diaminoanthraquinone derivative, presents a fascinating chromophore with potential applications beyond its traditional use as a colorant. This technical guide provides a comprehensive overview of the chromophore of C.I. 615290, detailing its chemical structure, synthesis, spectroscopic characteristics, and exploring its potential relevance in the context of drug discovery and development.

Chemical Structure and Properties

The fundamental chromophore of C.I. 615290 is the 1,4-diaminoanthracene-9,10-dione core. The specific chemical identity of C.I. 615290 is 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthracene-9,10-dione . The presence of the two arylamino groups at the 1 and 4 positions of the anthraquinone skeleton is responsible for the intense blue color of the compound.

| Property | Value |

| Chemical Name | 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthracene-9,10-dione |

| Synonyms | C.I. 615290, this compound |

| Molecular Formula | C₃₆H₃₈N₂O₂ |

| Molecular Weight | 530.71 g/mol |

| CAS Number | 32724-62-2 |

| Appearance | Dark blue powder |

Synthesis of the Chromophore

The synthesis of 1,4-diaminoanthraquinone derivatives like C.I. 615290 typically involves the condensation of 1,4-dihydroxyanthraquinone (quinizarin) or its leuco form with the corresponding amine.

Experimental Protocol: Synthesis of 1,4-bis(arylamino)anthraquinones

This protocol is a general procedure that can be adapted for the synthesis of C.I. 615290.

Materials:

-

1,4-dihydroxyanthraquinone (quinizarin)

-

2,6-diethyl-4-methylaniline

-

Boric acid

-

An inert, high-boiling solvent (e.g., nitrobenzene or N-methyl-2-pyrrolidone)

Procedure:

-

A mixture of 1,4-dihydroxyanthraquinone and a molar excess of 2,6-diethyl-4-methylaniline is prepared in the inert solvent.

-

Boric acid is added to the mixture. Boric acid acts as a catalyst, facilitating the condensation reaction.

-

The reaction mixture is heated to a high temperature (typically 180-220 °C) under a nitrogen atmosphere to prevent oxidation.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like methanol or ethanol.

-

The crude product is collected by filtration, washed with the non-polar solvent to remove unreacted amine and solvent, and then with hot water.

-

The product is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., chlorobenzene or a mixture of dimethylformamide and water).

Caption: General workflow for the synthesis of C.I. 615290.

Spectroscopic Properties

The extended π-system of the anthraquinone core, coupled with the electron-donating amino substituents, gives rise to characteristic spectroscopic signatures.

UV-Visible Spectroscopy

Experimental Protocol: UV-Visible Spectroscopy

Instrumentation:

-

A dual-beam UV-Visible spectrophotometer.

Procedure:

-

Prepare a stock solution of C.I. 615290 of known concentration in a suitable solvent (e.g., chloroform, toluene, or dimethylformamide).

-

From the stock solution, prepare a series of dilutions to determine the molar absorptivity.

-

Record the absorbance spectrum of each solution from approximately 400 nm to 800 nm, using the pure solvent as a reference.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |

| 1,4-bis(isopropylamino)anthraquinone | Acetonitrile | 591 | 637 |

| C.I. 615290 (Predicted) | Chloroform | ~600-650 | ~650-700 |

Note: The predicted values for C.I. 615290 are based on the data for a similar compound and may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of C.I. 615290. While a complete, assigned spectrum for C.I. 615290 is not publicly available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Dissolve a small amount of C.I. 615290 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Predicted ¹H and ¹³C NMR Data for C.I. 615290:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Anthraquinone C=O | - | ~180-185 |

| Anthraquinone C-NH | - | ~145-150 |

| Aromatic C-H (Anthraquinone) | ~7.5-8.5 | ~125-135 |

| Aromatic C-H (Phenyl rings) | ~6.8-7.2 | ~120-130 |

| NH | ~9.0-11.0 (broad) | - |

| -CH₂- (Ethyl) | ~2.5-2.8 (quartet) | ~25-30 |

| -CH₃ (Ethyl) | ~1.1-1.3 (triplet) | ~10-15 |

| -CH₃ (Methyl on phenyl) | ~2.2-2.4 (singlet) | ~20-25 |

Relevance to Drug Development

The 1,4-diaminoanthraquinone scaffold is not only a potent chromophore but also a privileged structure in medicinal chemistry. Several compounds with this core have been investigated and developed as anticancer agents.

Potential Mechanisms of Action

Based on the known biological activities of similar anthraquinone derivatives, C.I. 615290 could potentially exert biological effects through several mechanisms:

-